N-(4-bromophenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate
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Overview
Description
N-(4-bromophenyl)-N’-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate is a synthetic organic compound that features a bromophenyl group, an oxadiazolium ring, and a phenylpropan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N’-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate typically involves multiple steps:
Formation of the oxadiazolium ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step may involve a halogenation reaction using bromine or a brominating agent.
Attachment of the phenylpropan-2-yl group: This can be done through a Friedel-Crafts alkylation or similar reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N’-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N’-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N’-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate
- N-(4-fluorophenyl)-N’-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate
- N-(4-methylphenyl)-N’-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate
Uniqueness
N-(4-bromophenyl)-N’-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs. These differences can influence its reactivity, binding affinity, and overall biological activity.
Properties
CAS No. |
57778-20-8 |
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Molecular Formula |
C18H17BrN4O2 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate |
InChI |
InChI=1S/C18H17BrN4O2/c1-13(11-14-5-3-2-4-6-14)23-12-17(25-22-23)21-18(24)20-16-9-7-15(19)8-10-16/h2-10,12-13H,11H2,1H3,(H-,20,21,22,24) |
InChI Key |
KZJNWWXSTBOBLJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)/N=C(/NC3=CC=C(C=C3)Br)\[O-] |
Canonical SMILES |
CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N=C(NC3=CC=C(C=C3)Br)[O-] |
Origin of Product |
United States |
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